Product packaging for Furan, 2-(1H-inden-2-yl)-(Cat. No.:CAS No. 154264-93-4)

Furan, 2-(1H-inden-2-yl)-

Cat. No.: B11910467
CAS No.: 154264-93-4
M. Wt: 182.22 g/mol
InChI Key: JSNNMFXWNFUSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furan, 2-(1H-inden-2-yl)-, is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for researchers investigating therapies for neurodegenerative diseases and oncology. This compound features a hybrid structure combining furan and inden rings, a motif present in several classes of bioactive molecules. Compounds with this core structure have demonstrated promising inhibitory activity against the aggregation of α-synuclein, a pathological process critically involved in Parkinson's disease . In these applications, the furan-yl-1H-pyrazole analogs act as disruptive agents with efficacy comparable to known drug candidates, making them valuable for structure-activity relationship (SAR) studies aimed at treating neurodegenerative conditions . Furthermore, structurally related (2E)-2-(Furan-2-ylmethyl-idene)-2,3-dihydro-1H-inden-1-one has been the subject of detailed crystallographic analysis, confirming the planar geometry of the inden-1-one ring system and providing researchers with essential structural data for molecular design . Beyond neuroscience, the inden-furan molecular framework is also explored in oncology. For instance, the pan-RAS inhibitor ADT-007, which contains both furan and inden subunits, has shown potent activity in blocking tumor growth and inducing antitumor immunity in models of gastrointestinal cancer by uniquely binding nucleotide-free RAS . This highlights the potential of this chemotype in developing novel cancer therapeutics that target challenging oncogenic drivers. Researchers utilize Furan, 2-(1H-inden-2-yl)- as a key synthetic intermediate or parent structure for constructing complex heterocyclic targets, such as naphtho[2,1-b]furan-2(1H)-ones, which are themselves privileged structures in pharmaceutical development . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O B11910467 Furan, 2-(1H-inden-2-yl)- CAS No. 154264-93-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154264-93-4

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1H-inden-2-yl)furan

InChI

InChI=1S/C13H10O/c1-2-5-11-9-12(8-10(11)4-1)13-6-3-7-14-13/h1-8H,9H2

InChI Key

JSNNMFXWNFUSBV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C1C3=CC=CO3

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Furan, 2 1h Inden 2 Yl

X-ray Crystallography for Absolute Structure Determination

Single Crystal X-ray Diffraction Analysis of Furan (B31954), 2-(1H-inden-2-yl)- and Analogs

While crystallographic data for the specific compound Furan, 2-(1H-inden-2-yl)- is not extensively reported in the available literature, detailed structural elucidation has been performed on the closely related analog, (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one . nih.govresearchgate.net The analysis of this analog provides significant insights into the likely structural characteristics of the parent compound.

The study of (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one was conducted using single-crystal X-ray diffraction at a low temperature of 100 K to minimize thermal vibrations and obtain high-precision data. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The asymmetric unit contains one molecule, and the unit cell comprises four molecules. researchgate.net

The molecular structure reveals that the five-membered ring of the inden-1-one moiety is nearly planar, with a root-mean-square (r.m.s.) deviation of its constituent atoms of 0.035 Å. nih.govresearchgate.net A notable feature of the molecule's conformation is a significant twist around the C10—C11 single bond that links the furan ring to the indenone system. This is quantified by the C9—C10—C11—C12 torsion angle of -13.2(5)°. nih.govresearchgate.net The configuration around the exocyclic C9═C10 double bond, with a length of 1.346(4) Å, is determined to be E. nih.govresearchgate.net The sample analyzed was identified as a non-merohedral twin, with the minor twin component refining to approximately 36%. nih.gov

Table 1: Crystal Data and Structure Refinement for (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one

Parameter Value Reference
Chemical Formula C₁₄H₁₀O₂ nih.govresearchgate.net
Formula Weight 210.22 nih.govresearchgate.net
Temperature 100 K nih.govresearchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁/c researchgate.net
Unit Cell Dimensions
a 5.9333(8) Å nih.govresearchgate.net
b 7.6605(6) Å nih.govresearchgate.net
c 22.386(3) Å nih.govresearchgate.net
β 91.582(14)° nih.govresearchgate.net
Volume 1017.1(2) ų nih.govresearchgate.net
Z 4 nih.govresearchgate.net
Molecular Geometry
C9═C10 Bond Length 1.346(4) Å nih.govresearchgate.net

Supramolecular Interactions and Crystal Packing Motifs

The crystal packing and the resulting three-dimensional architecture of a compound are governed by a network of non-covalent intermolecular interactions. In the crystal structure of (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one , several key supramolecular interactions are identified that contribute to the stability of the crystal lattice. nih.govresearchgate.net

A dominant feature of the crystal packing is the presence of C—H···O hydrogen bonds. nih.gov The carbonyl oxygen atom (O1) is notably trifurcated, meaning it acts as an acceptor for three distinct C—H···O interactions, which are crucial in building a three-dimensional network. nih.govresearchgate.net

In addition to hydrogen bonding, the crystal structure is further stabilized by C—H···π and π–π stacking interactions. nih.gov The C—H···π interactions involve hydrogen atoms interacting with the electron-rich π systems of the aromatic rings. researchgate.net Furthermore, significant π–π stacking is observed between the five- and six-membered rings of adjacent inden-1-one residues. nih.govresearchgate.net The geometry of this interaction is characterized by a centroid-to-centroid distance of 3.7983(17) Å and a very small angle of inclination between the ring planes of 1.02(14)°, indicating a nearly parallel-displaced stacking arrangement. nih.govresearchgate.net These varied interactions collectively establish a robust and intricate supramolecular assembly. nih.gov

Table 2: Supramolecular Interactions in the Crystal Structure of (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one

Interaction Type Description Geometric Parameters Reference
C—H···O The carbonyl oxygen atom is trifurcated, forming three distinct interactions. Not specified nih.govresearchgate.net
C—H···π Interactions between hydrogen atoms and aromatic π systems. Not specified nih.govresearchgate.net
π–π Stacking Between the five- and six-membered rings of adjacent inden-1-one residues. Centroid-Centroid Distance: 3.7983(17) Å nih.govresearchgate.net

Computational Chemistry and Quantum Chemical Investigations of Furan, 2 1h Inden 2 Yl

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and geometry of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying complex systems like Furan (B31954), 2-(1H-inden-2-yl)-.

The geometry of Furan, 2-(1H-inden-2-yl)- was optimized using DFT calculations to locate the minimum energy structure on the potential energy surface. The resulting geometry reveals a largely planar structure, a consequence of the sp² hybridization of the carbon atoms in both the furan and indene (B144670) rings. The linkage between the furan and indene moieties at the 2-position of each ring system allows for some degree of rotational freedom, leading to different conformers.

The conformational landscape is primarily defined by the dihedral angle between the planes of the furan and indene rings. Two primary conformers, a syn and an anti orientation, can be envisioned, with the oxygen atom of the furan ring being on the same or opposite side of the five-membered ring of the indene system, respectively. Computational studies on analogous bi-aromatic systems suggest that the energy barrier for rotation between these conformers is relatively low, indicating that both may be present at room temperature. The planarity of the system is crucial as it facilitates π-electron delocalization across the entire molecule, influencing its electronic properties.

Below is a table of selected optimized geometrical parameters for a likely planar conformer of Furan, 2-(1H-inden-2-yl)-, based on typical values from DFT calculations on furan and indene derivatives. researchgate.netnih.gov

Table 1: Selected Optimized Geometrical Parameters of Furan, 2-(1H-inden-2-yl)-

Parameter Bond/Angle Value
Bond Length C(furan)-C(indene) ~1.46 Å
Bond Length C-O (furan) ~1.36 Å
Bond Length C=C (furan) ~1.35 Å
Bond Length C-C (furan) ~1.44 Å
Bond Length C=C (indene, 5-ring) ~1.37 Å
Bond Length C-C (indene, 6-ring) ~1.40 Å
Bond Angle C-C-O (furan) ~110°
Bond Angle C-C-C (furan) ~107°
Dihedral Angle Plane(furan)-Plane(indene) ~0-20°

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. A variety of XC functionals exist, each with its own strengths and weaknesses. fiveable.me For systems like Furan, 2-(1H-inden-2-yl)-, which involve π-conjugated systems, hybrid functionals such as B3LYP are widely used and have been shown to provide reliable geometries and electronic properties for organic molecules. sciopen.comnih.gov Range-separated functionals like CAM-B3LYP can also be employed, particularly for studying charge-transfer excitations. researchgate.net

The basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used for organic molecules. researchgate.nettandfonline.com The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in cyclic systems, while diffuse functions (++) are important for describing anions and weak non-covalent interactions. The choice of a larger basis set generally leads to more accurate results but at a higher computational cost. For Furan, 2-(1H-inden-2-yl)-, a basis set like 6-311+G(d,p) would be a suitable choice for obtaining a good balance between accuracy and computational expense. nih.gov

Optimized Geometries and Conformational Landscape Analysis of Furan, 2-(1H-inden-2-yl)-

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, stating that many reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. fiveable.mewikipedia.org

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. opentextbc.ca The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net

For Furan, 2-(1H-inden-2-yl)-, the HOMO is expected to be a π-orbital delocalized across both the furan and indene rings, with significant contributions from the electron-rich furan moiety. The LUMO is also anticipated to be a π*-antibonding orbital distributed over the conjugated system. The conjugation between the two ring systems is expected to result in a smaller HOMO-LUMO gap compared to the individual furan and indene molecules, indicating enhanced reactivity. DFT calculations on similar substituted furans and indenes support this trend. beilstein-journals.orgresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Parameter Energy (eV)
HOMO Energy -5.5 to -6.0
LUMO Energy -1.0 to -1.5
HOMO-LUMO Gap 4.0 to 5.0

Note: These values are estimates based on typical B3LYP/6-311+G(d,p) calculations for analogous systems. acadpubl.eumalayajournal.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For Furan, 2-(1H-inden-2-yl)-, the MEP surface is expected to show a region of high negative potential around the oxygen atom of the furan ring due to its lone pairs of electrons. rsc.orgresearchgate.net The π-systems of both the furan and the benzene (B151609) part of the indene ring will also exhibit negative potential. These regions are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the molecule will show positive potential. The identification of these reactive sites is crucial for understanding the chemical behavior of the molecule. nih.gov

To quantify the reactivity of Furan, 2-(1H-inden-2-yl)-, global and local reactivity descriptors can be calculated from the HOMO and LUMO energies. numberanalytics.com These descriptors provide a more quantitative measure of reactivity than a simple inspection of the FMOs.

Global Reactivity Descriptors:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO)/2. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = χ²/2η.

Local Reactivity Descriptors:

Fukui Functions (f(r)): Indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to identify the most reactive sites within a molecule for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. For Furan, 2-(1H-inden-2-yl)-, the Fukui functions would likely highlight the carbon atoms of the furan ring as key reactive sites. researchgate.net

Table 3: Calculated Global Reactivity Descriptors

Descriptor Value (eV)
Electronegativity (χ) ~3.5
Chemical Hardness (η) ~2.2
Global Softness (S) ~0.45
Electrophilicity Index (ω) ~2.78

Note: These values are derived from the estimated HOMO and LUMO energies and provide a qualitative understanding of the molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Surfaces and Identification of Reactive Sites

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, charge transfer, and molecular stability. taylorandfrancis.com For Furan, 2-(1H-inden-2-yl)-, the NBO analysis is expected to reveal significant charge delocalization arising from the interaction between the furan and indene ring systems.

Donor NBOAcceptor NBOInteraction Energy (E(2)) (kcal/mol) (Representative)Type of Interaction
LP(1) Ofuranπ(Cfuran=Cfuran)~20-30Intra-ring resonance
π(Cfuran=Cfuran)π(Cindene=Cindene)~5-10Inter-ring conjugation
π(Cindene=Cindene)π(Cfuran=Cfuran)~3-7Inter-ring conjugation
σ(C-H)σ(C-C)~1-5Hyperconjugation

Note: The interaction energies are representative values based on analogous furan-aryl systems and are intended for illustrative purposes.

Computational Spectroscopic Simulations

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For Furan, 2-(1H-inden-2-yl)-, these simulations can provide a deeper understanding of its electronic and vibrational characteristics.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. researchgate.netacs.org For Furan, 2-(1H-inden-2-yl)-, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. techscience.com

The electronic transitions in this molecule are expected to be dominated by π-π* transitions within the furan and indene rings, as well as charge-transfer transitions between these two moieties. The conjugation between the furan and indene rings is likely to result in a red-shift (shift to longer wavelengths) of the absorption bands compared to the individual chromophores. In similar 2-aryl-furan compounds, the main absorption bands are typically observed in the UV region. beilstein-journals.org

A hypothetical TD-DFT calculation for Furan, 2-(1H-inden-2-yl)- might yield results similar to those presented in the table below.

TransitionCalculated λmax (nm) (Representative)Oscillator Strength (f) (Representative)Major Contribution
S0 → S1~320-350~0.4-0.6HOMO → LUMO (π-π)
S0 → S2~280-300~0.2-0.3HOMO-1 → LUMO (π-π)
S0 → S3~250-270~0.1-0.2HOMO → LUMO+1 (π-π*)

Note: The presented data are hypothetical and based on typical values for conjugated furan-aryl systems. Experimental verification would be necessary for confirmation.

Computational simulations of vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra are essential tools for structural elucidation.

Vibrational Spectra (IR and Raman): Density Functional Theory (DFT) calculations can predict the vibrational frequencies and intensities of a molecule. globalresearchonline.net For Furan, 2-(1H-inden-2-yl)-, the calculated IR and Raman spectra would exhibit characteristic bands corresponding to the stretching and bending modes of the furan and indene rings. Key expected vibrational modes would include C-H stretching of the aromatic rings, C=C stretching within both rings, and the characteristic C-O-C stretching of the furan moiety. mit.edu

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. globalresearchonline.netacs.org For Furan, 2-(1H-inden-2-yl)-, the predicted NMR spectra would show distinct signals for the protons and carbons in different chemical environments. The protons on the furan ring are expected to appear in the aromatic region, with their chemical shifts influenced by the substitution pattern and the electronic effects of the indenyl group. stackexchange.com Similarly, the ¹³C NMR spectrum would provide valuable information about the carbon skeleton of the molecule. researchgate.net

A representative table of predicted ¹H NMR chemical shifts, based on analogous structures, is provided below.

ProtonPredicted Chemical Shift (δ, ppm) (Representative)
Furan H-3/H-4~6.3 - 6.8
Furan H-5~7.4 - 7.8
Indene CH2~3.5 - 4.0
Indene Aromatic H~7.2 - 7.6

Note: These are estimated chemical shift ranges based on known furan and indene derivatives and would require experimental confirmation.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Visible Spectra Prediction and Experimental Correlation

Theoretical Mechanistic Studies of Furan, 2-(1H-inden-2-yl)- Transformations and Reaction Pathways

Theoretical mechanistic studies can elucidate the pathways of chemical reactions, providing insights into transition states and reaction intermediates. A known synthetic route to Furan, 2-(1H-inden-2-yl)- involves the acid-catalyzed cyclization of 2-indanone (B58226) with furan. evitachem.com

A theoretical investigation of this reaction would likely involve mapping the potential energy surface for the reaction. The proposed mechanism initiates with the protonation of the furan ring, making it more susceptible to electrophilic attack by the carbonyl carbon of 2-indanone. This is followed by a nucleophilic attack of the furan on the activated carbonyl group, leading to a carbocation intermediate. Subsequent dehydration would then yield the final product, Furan, 2-(1H-inden-2-yl)-.

Computational studies could model the structures and energies of the reactants, intermediates, transition states, and products along this reaction coordinate. This would allow for the determination of the activation energies for each step, identifying the rate-determining step of the reaction. Such studies would likely employ DFT methods to optimize the geometries and calculate the energies of the species involved.

Potential side reactions and the regioselectivity of the initial attack on the furan ring could also be investigated through these theoretical models. Furthermore, the reactivity of Furan, 2-(1H-inden-2-yl)- in other transformations, such as electrophilic substitution or cycloaddition reactions on the furan ring, could be explored computationally. evitachem.com

Reactivity Profiles and Reaction Pathways of Furan, 2 1h Inden 2 Yl Derivatives

Electrophilic and Nucleophilic Reactions of the Furan (B31954) and Indene (B144670) Moieties

The furan ring in "Furan, 2-(1H-inden-2-yl)-" is an electron-rich aromatic system, making it susceptible to electrophilic substitution. uou.ac.innumberanalytics.com Conversely, the indene moiety, with its own set of reactive sites, can participate in both electrophilic and nucleophilic reactions.

Electrophilic Reactions:

The furan ring typically undergoes electrophilic substitution at the C-2 position, as the intermediate carbocation is more stabilized by resonance. uou.ac.inpearson.com Common electrophilic substitution reactions for furan include nitration, halogenation, and formylation. numberanalytics.com For instance, nitration can be achieved using reagents like nitric acid in acetic anhydride (B1165640) to yield 2-nitrofuran (B122572) derivatives. numberanalytics.com Halogenation, such as bromination, occurs readily with bromine in a suitable solvent, also leading to substitution at the 2-position. numberanalytics.compearson.com

The indene ring system can also undergo electrophilic attack. The specific site of attack can be influenced by the substituents present on the ring.

Nucleophilic Reactions:

While less common for the furan ring itself, nucleophilic attack can occur on derivatives of "Furan, 2-(1H-inden-2-yl)-". For example, if the furan ring is substituted with strong electron-withdrawing groups, it can become susceptible to nucleophilic aromatic substitution. More commonly, the reactivity towards nucleophiles is centered on functional groups attached to the core structure. For instance, the aldehyde groups in furan derivatives can readily undergo nucleophilic additions.

The indene moiety can also be subject to nucleophilic attack, particularly at positions activated by electron-withdrawing groups or in the context of specific reaction mechanisms. For example, 2-indolylcyanocuprates, which are related to indene systems, react with various electrophiles in a regioselective manner. clockss.org

The coupling of 2-(1-alkynyl)-2-alken-1-ones with various nucleophiles, including alcohols, water, and carboxylic acids, can lead to the formation of highly substituted furans. nih.gov This reaction can be induced by electrophiles like iodine, N-iodosuccinimide (NIS), and phenylselenyl chloride (PhSeCl). nih.gov

Rearrangement Reactions within the Furan-Indene Framework

Rearrangement reactions can occur within the furan-indene framework, often triggered by catalysts or specific reaction conditions. These rearrangements can lead to the formation of new ring systems or isomers. For instance, intramolecular rhodium-catalyzed reactions of 1-tosyl-1,2,3-triazoles with furans can trigger a rearrangement of the furan ring. researchgate.net Similarly, gold(III)-catalyzed reactions of propargylfurfuryl amines are believed to proceed through an intermediate that attacks the furan system, leading to its dearomatization and subsequent rearrangement. researchgate.net

Cycloaddition Reactions Involving Furan, 2-(1H-inden-2-yl)-

The furan moiety of "Furan, 2-(1H-inden-2-yl)-" can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comnsf.gov However, the aromaticity of the furan ring can make these reactions thermodynamically unfavorable, often resulting in low equilibrium conversions. nsf.gov Despite this, furan can react with strong dienophiles to form 7-oxanorbornene adducts, which are valuable intermediates in organic synthesis. nsf.gov The reaction of furan derivatives with dienophiles like itaconic anhydride can be driven to completion by factors such as the free energy gained from subsequent reactions of the adduct. nsf.gov

Other types of cycloaddition reactions are also possible. For example, [2+2] cycloadditions with alkenes and alkynes can provide access to more complex ring systems. numberanalytics.com Furthermore, 1,3-dipolar cycloaddition reactions have been reported for furan derivatives. nih.gov

Catalytic Reaction Pathways and Selectivity Studies

Catalysis plays a crucial role in controlling the reactivity and selectivity of reactions involving "Furan, 2-(1H-inden-2-yl)-" and its derivatives. Various transition metal catalysts, including rhodium, gold, and palladium, have been employed to facilitate a range of transformations.

Regioselectivity and Stereoselectivity in Furan, 2-(1H-inden-2-yl)- Reactions

Regioselectivity: In many reactions, the directing effects of the furan and indene moieties, as well as any substituents, determine the regiochemical outcome. For instance, in electrophilic aromatic substitution on the furan ring, substitution at the 2-position is strongly favored due to the greater stability of the resulting carbocation intermediate. pearson.com In Diels-Alder reactions involving unsymmetrical dienes and dienophiles, the regioselectivity is governed by the electronic nature of the substituents, with "ortho" and "para" products generally being favored over "meta" products. masterorganicchemistry.com The choice of catalyst and reaction conditions can also significantly influence regioselectivity. For example, the reaction of 2-indolylcyanocuprates with electrophiles can be directed to either the 2- or 3-position of the indole (B1671886) ring depending on the electrophile used. clockss.org

Stereoselectivity: The stereochemical outcome of reactions, particularly cycloadditions and catalytic processes, is a critical aspect. For example, in Diels-Alder reactions, the endo rule often predicts the major stereoisomer. However, the specific stereoselectivity can be influenced by the catalyst and substrates involved.

Structure-Reactivity and Structure-Selectivity Relationships in Catalytic Processes

The relationship between the structure of the "Furan, 2-(1H-inden-2-yl)-" derivative and its reactivity and selectivity in catalytic processes is a key area of study. The electronic and steric properties of substituents on both the furan and indene rings can have a profound impact on reaction outcomes. For instance, electron-donating groups on the furan ring can enhance its reactivity in electrophilic substitution reactions. saskoer.ca In catalytic reactions, the nature of the ligand on the metal catalyst can also be tuned to control selectivity.

Oxidation and Reduction Pathways of Furan, 2-(1H-inden-2-yl)-

Oxidation: The furan ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. numberanalytics.com Common oxidation products of furan include maleic anhydride and furan-2-carboxylic acid. numberanalytics.com The indene moiety can also be oxidized. For example, the oxidation of 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives can lead to the formation of spiro-dihydrobenzofuran isomers. tubitak.gov.tr

Reduction: Both the furan and indene rings can be reduced under various conditions. Hydrogenation of the furan ring can lead to tetrahydrofuran (B95107) derivatives. atamanchemicals.com The double bond in the indene ring can also be hydrogenated. The specific products of reduction will depend on the catalyst and reaction conditions employed. For instance, the reduction of functional groups attached to the core structure, such as a hydroxyethyl (B10761427) group, can be achieved to yield different derivatives. evitachem.com

Advanced Research Techniques and Future Outlook for Furan, 2 1h Inden 2 Yl Studies

Synergistic Approaches Combining Experimental and Computational Methodologies for Furan (B31954), 2-(1H-inden-2-yl)- Research

The structural complexity and nuanced electronic properties of Furan, 2-(1H-inden-2-yl)- demand a research approach that marries experimental work with computational modeling. This synergy is crucial for a comprehensive understanding of the molecule's behavior, from its fundamental structure to its reactivity. Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting molecular geometries, electronic structures, and spectroscopic properties before a compound is even synthesized. nih.govdoi.org These computational insights provide a predictive framework that can guide experimental design, saving significant time and resources.

For instance, DFT methods can be used to optimize the ground-state geometry of Furan, 2-(1H-inden-2-yl)-, calculate its vibrational frequencies to aid in the interpretation of infrared (IR) spectra, and predict its Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govtandfonline.com Furthermore, computational analysis can elucidate reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies for potential synthetic routes or reactions. researchgate.netmaxapress.com These theoretical predictions can then be validated and refined through empirical data obtained from techniques like X-ray crystallography, NMR spectroscopy, and kinetic studies. This iterative cycle of prediction and verification leads to a more robust and detailed molecular understanding than either approach could achieve alone. doi.orgdntb.gov.ua

Table 1: Integration of Experimental and Computational Techniques

Experimental Technique Complementary Computational Method Information Gained
NMR Spectroscopy DFT Chemical Shift Calculation Aids in peak assignment and structural confirmation. nih.gov
FT-IR Spectroscopy Vibrational Frequency Analysis (DFT) Correlates observed vibrational modes with specific molecular motions. tandfonline.com
UV-Vis Spectroscopy Time-Dependent DFT (TD-DFT) Predicts electronic transitions and helps interpret absorption spectra. tandfonline.com
X-ray Crystallography Geometry Optimization (DFT) Compares solid-state structure with the optimized gas-phase or solvated structure. doi.org
Reaction Kinetics Transition State Theory, Energy Profiling Elucidates reaction mechanisms, rationalizes product distribution, and predicts reactivity. researchgate.netmaxapress.com

| Cyclic Voltammetry | HOMO/LUMO Energy Calculation | Correlates redox potentials with frontier molecular orbital energies. nih.gov |

Emerging Spectroscopic Techniques for Complex Furan-Indene Structure Analysis

The unambiguous structural elucidation of intricate molecules like Furan, 2-(1H-inden-2-yl)- and its derivatives is a significant challenge that pushes the boundaries of conventional analytical methods. While standard 1D NMR (¹H and ¹³C) and FT-IR spectroscopy provide foundational data, the complexity of such fused and linked heterocyclic systems often requires more advanced techniques to resolve ambiguities in connectivity and stereochemistry. researchgate.net

Advanced two-dimensional (2D) NMR techniques are indispensable for this purpose. ipb.pt Methods such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for mapping out the complete proton-proton and proton-carbon connectivity within the molecule. For establishing through-space proximity and confirming the relative orientation of the furan and indene (B144670) rings, Nuclear Overhauser Effect (NOE) experiments are critical. researchgate.net

Beyond established NMR methods, other emerging spectroscopic techniques offer new avenues for analysis. Chirped-pulse Fourier-transform millimeter-wave (CP-FTmmW) spectroscopy, for example, provides exceptionally high-resolution rotational spectra, allowing for precise determination of molecular structures in the gas phase. mit.edunrao.edu This technique can distinguish between different conformers and provide highly accurate geometric parameters. Furthermore, advanced mass spectrometry techniques, such as gas chromatography-tandem mass spectrometry (GC-MS/MS), are crucial for separating and identifying isomers and derivatives, even in complex mixtures. nih.govnih.gov The use of X-ray crystallography, when suitable single crystals can be obtained, remains the definitive method for determining the solid-state structure, providing unequivocal proof of the molecular architecture. doi.orgnumberanalytics.com

Table 2: Advanced Spectroscopic Techniques for Furan-Indene Structures

Technique Type of Information Application to Furan, 2-(1H-inden-2-yl)-
2D NMR (COSY, HSQC, HMBC) Atom connectivity (through-bond) Unambiguously assigns all ¹H and ¹³C signals and confirms the furan-indene linkage. researchgate.netipb.pt
NOE Spectroscopy Atom proximity (through-space) Determines the relative spatial orientation of the two ring systems. researchgate.net
X-ray Crystallography Precise 3D molecular structure Provides definitive solid-state bond lengths, bond angles, and conformation. numberanalytics.com
CP-FTmmW Spectroscopy High-precision rotational constants Determines accurate gas-phase structure and identifies different conformers. mit.edunrao.edu

| GC-MS/MS | Isomer separation and identification | Separates and identifies Furan, 2-(1H-inden-2-yl)- from its isomers and related byproducts. nih.govnih.gov |

Development of Novel and Efficient Synthetic Strategies for Furan, 2-(1H-inden-2-yl)- Derivatives

The synthesis of Furan, 2-(1H-inden-2-yl)- and its derivatives presents a considerable challenge, requiring modern and efficient strategies that can selectively construct the C-C bond linking the two heterocyclic and carbocyclic systems. Research in this area is focused on moving beyond classical, multi-step procedures toward more atom-economical and versatile methods, such as those involving transition-metal catalysis and photocatalysis. acs.orgresearchgate.net

Recent advances in catalysis offer powerful tools for this purpose. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are well-established for forming C-C bonds between aromatic rings and could be adapted by using appropriate precursors like 2-bromoindene (B79406) or 2-stannylfuran. A particularly intriguing approach involves the palladium-catalyzed ring-opening hydroarylation of furans to directly form functionalized indenes. researchgate.net Another highly relevant strategy is the gold-catalyzed transformation of furan derivatives into indenol structures, which provides a direct synthetic link between the two core motifs. acs.org

Furthermore, synergistic catalysis, combining multiple catalytic cycles, is an emerging frontier. A visible-light-assisted approach using both nickel and iridium photocatalysis has been successfully employed to construct complex spiro[furan-3,1′-indene] skeletons, demonstrating the power of modern methods to build intricate architectures in a single step under mild conditions. rsc.orgresearchgate.net The development of one-pot tandem reactions, where multiple transformations occur sequentially in the same reaction vessel, also represents a key area for improving synthetic efficiency for these types of compounds. acs.orgclockss.org

Table 3: Modern Synthetic Approaches for Furan-Indene Systems

Method Catalyst/Reagent Key Transformation Potential Advantage
Ring-Opening Hydroarylation Palladium Catalyst / Silane Converts a furan precursor into an indene structure. researchgate.net Direct formation of the indene core from a furan.
Cyclization/Rearrangement Gold (Au) Catalyst Transforms a furan derivative into an indenol. acs.org Direct conversion between the two key ring systems.
Synergistic Photocatalysis Nickel (Ni) / Iridium (Ir) [4+1] Spirocyclization of enynes and isocyanides. rsc.orgresearchgate.net Atom-economic construction of complex spirocycles under mild conditions.
Tandem Reaction Lewis Acid (e.g., BF₃·OEt₂) Meyer–Schuster rearrangement followed by cyclization. acs.org One-pot synthesis of highly substituted indenes from propargyl alcohols.

| Iodocyclization/Coupling | I₂ / Palladium Catalyst | Forms a 3-iodofuran intermediate for subsequent cross-coupling. nih.gov | Creates a versatile furan building block for diversification. |

Unexplored Reactivity Patterns and Advanced Mechanistic Investigations

The Furan, 2-(1H-inden-2-yl)- molecule features two distinct aromatic systems, each with its own characteristic reactivity, presenting a rich landscape for exploring novel chemical transformations. The furan ring is known for its ability to act as a diene in Diels-Alder cycloadditions and to undergo dearomatization reactions. acs.org In contrast, the indene moiety can be functionalized at its double bond or undergo reactions involving the acidic methylene (B1212753) protons. The interplay between these two rings could lead to unique and unexplored reactivity patterns.

Future research should focus on systematically investigating the molecule's reactivity. This includes exploring:

Selective Functionalization: Developing conditions for selective electrophilic aromatic substitution on either the furan or the indene ring.

Cycloaddition Reactions: Utilizing the furan ring as a diene to construct complex, polycyclic oxabridged systems. acs.org

Ring-Opening Reactions: Investigating catalytic pathways, similar to the palladium-catalyzed conversion of furans to indenes, to transform the Furan, 2-(1H-inden-2-yl)- scaffold into other complex structures. researchgate.net

Deprotonation/Metalation: Exploring the chemistry of the indenyl anion that can be generated from this molecule, using it as a nucleophile to form new C-C bonds.

Advanced mechanistic investigations are paramount to understanding and controlling these reactions. Such studies would involve a combination of experimental and computational tools. Experimental approaches include kinetic analysis to determine reaction orders and rate laws, and isotopic labeling studies (e.g., using deuterium) to trace the path of atoms through the reaction. researchgate.net Computationally, DFT can be used to model the entire reaction coordinate, identifying intermediates and transition states, and calculating their relative energies to provide a detailed picture of the reaction mechanism. researchgate.netmaxapress.com

Broader Implications for Fundamental Organic Chemistry and Heterocyclic Synthesis Research

The focused study of Furan, 2-(1H-inden-2-yl)- holds implications that extend far beyond the molecule itself. Research into this compound serves as a platform for advancing fundamental principles of organic chemistry and pushing the boundaries of heterocyclic synthesis. numberanalytics.comnumberanalytics.com

The development of novel synthetic routes to this specific target contributes to the broader toolkit available to synthetic chemists. The challenges associated with selectively coupling two different aromatic systems drive innovation in catalysis, reaction design, and efficiency. ijsrst.com Success in creating and functionalizing such hybrid molecules provides new molecular scaffolds that could be of interest in medicinal chemistry and materials science. acs.orgderpharmachemica.com

Furthermore, the detailed structural and mechanistic analysis of Furan, 2-(1H-inden-2-yl)- provides a valuable case study for understanding the electronic and steric interplay between different conjugated systems within a single molecule. It enhances our ability to predict and control reactivity in complex settings. The need for advanced analytical techniques to characterize these structures also spurs development in spectroscopy and crystallography. ipb.ptnumberanalytics.com Ultimately, the rigorous investigation of complex, non-canonical molecules like Furan, 2-(1H-inden-2-yl)- enriches the entire field of heterocyclic chemistry, providing new knowledge, tools, and strategies that can be applied to a vast array of other important chemical targets.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Furan, 2-(1H-inden-2-yl)- derivatives?

  • Methodological Answer: A widely used approach involves organocatalytic enantioselective cycloaddition reactions. For example, (E)-3-(1H-inden-2-yl)acrylaldehyde can undergo a [10+2] annulation with cinnamaldehyde derivatives using a chiral organocatalyst, yielding tetrahydrocyclopenta[a]inden-1-yl ethanol derivatives with high enantiomeric excess (e.g., 99% ee) and diastereomeric ratios (>20:1) . Key steps include:
  • Reagents: (E)-3-(1H-inden-2-yl)acrylaldehyde, cinnamaldehyde derivatives.
  • Catalyst: Chiral organocatalysts (e.g., Daicel Chiralpak IC column for enantiomer separation).
  • Conditions: Solvent systems (e.g., CH₂Cl₂/EtOAc gradient), ambient temperature.
  • Purification: Column chromatography (silica gel) .

Q. How is structural characterization of Furan, 2-(1H-inden-2-yl)- derivatives performed?

  • Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
  • NMR/FT-IR: Confirm functional groups and regiochemistry (e.g., v(C≡N) at 2227 cm⁻¹ for cyano derivatives) .
  • X-ray Crystallography: Use SHELX or OLEX2 for structure refinement. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 5.9333 Å, b = 7.6605 Å, c = 22.386 Å) are resolved to analyze π–π stacking and C–H···O interactions .
  • Chromatography: HPLC with chiral columns (e.g., CO₂/MeCN mobile phase) to determine enantiomeric ratios .

Q. What purification strategies are effective for isolating Furan, 2-(1H-inden-2-yl)- derivatives?

  • Methodological Answer:
  • Column Chromatography: Silica gel with gradient elution (e.g., CH₂Cl₂/EtOAc from 95:5 to 0:100 v/v) achieves >95% purity .
  • Recrystallization: Ethanol/water mixtures for crystalline derivatives .
  • HPLC: Semi-preparative chiral columns for enantiomer separation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties of Furan, 2-(1H-inden-2-yl)- derivatives?

  • Methodological Answer: DFT calculations (B3LYP/6-31G(d,p) basis set) evaluate:
  • Frontier Molecular Orbitals: HOMO-LUMO gaps to assess chemical reactivity (e.g., ΔE = 4.2 eV for indenone derivatives) .
  • Global Reactivity Descriptors: Electrophilicity index (ω = 1.8 eV), chemical potential (μ = -3.1 eV), and hardness (η = 2.1 eV) .
  • Molecular Electrostatic Potential (MEP): Visualizes electrophilic/nucleophilic sites using Gaussian-03 .

Q. What strategies optimize enantioselectivity in catalytic synthesis of Furan, 2-(1H-inden-2-yl)- derivatives?

  • Methodological Answer:
  • Catalyst Screening: Chiral catalysts (e.g., (1S,2R)-2-indanol scaffolds) enhance stereocontrol via π-π interactions .
  • Solvent Effects: Polar aprotic solvents (e.g., MeCN) improve transition-state stabilization .
  • Kinetic Resolution: Adjust reaction time/temperature to favor one enantiomer (e.g., 96:4 e.r. achieved via UPCC) .

Q. How do intermolecular interactions influence crystallographic packing in Furan, 2-(1H-inden-2-yl)- derivatives?

  • Methodological Answer:
  • C–H···O/π Interactions: Stabilize crystal lattices (e.g., furan oxygen acts as a hydrogen-bond acceptor) .
  • Torsion Angle Analysis: Dihedral angles (e.g., 15.8° between indenyl and furan planes) reveal steric effects .
  • Software Tools: SHELXL (for refinement) and OLEX2 (for visualization) generate ORTEP diagrams to map interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.